(Ala13)-Apelin-13: A Potent Antagonist of the Apelin Receptor
(Ala13)-Apelin-13: A Potent Antagonist of the Apelin Receptor
For Immediate Release
This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on (Ala13)-Apelin-13, a potent and specific antagonist of the apelin receptor (APJ). This document outlines the pharmacological properties of (Ala13)-Apelin-13, its effects on key signaling pathways, and detailed protocols for its experimental evaluation.
Introduction
The apelin/APJ receptor system is a critical regulator of various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[1][2] The apelin receptor, a class A G-protein coupled receptor (GPCR), is activated by endogenous peptide ligands such as Apelin-13 (B560349).[1][2] (Ala13)-Apelin-13, a synthetic analog of Apelin-13 where the C-terminal phenylalanine is replaced by alanine (B10760859) (F13A), has been identified as a potent antagonist of this receptor.[3][4] Its ability to specifically block apelin-induced signaling makes it an invaluable tool for elucidating the physiological roles of the apelin system and for the development of novel therapeutics targeting this pathway.
Pharmacological Profile of (Ala13)-Apelin-13
(Ala13)-Apelin-13 competitively inhibits the binding of apelin peptides to the APJ receptor, thereby antagonizing its downstream effects. While the substitution of the C-terminal phenylalanine with alanine leads to a reduction in binding affinity compared to the native Apelin-13, it effectively abolishes agonist activity and confers antagonistic properties.[3][5] This antagonistic action has been demonstrated in vivo, where (Ala13)-Apelin-13 blocks the hypotensive effects of Apelin-13.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the antagonist activity of (Ala13)-Apelin-13.
Table 1: Receptor Binding Affinity
| Compound | Radioligand | Cell Line/Tissue | Assay Type | Ki (nM) | IC50 (nM) |
| (Ala13)-Apelin-13 | [125I]-(Pyr1)Apelin-13 | CHO cells expressing human APJ | Competition Binding | Data Not Available | Data Not Available |
Table 2: Functional Antagonism of cAMP Production
| Antagonist | Agonist | Cell Line | Assay | IC50 (nM) |
| (Ala13)-Apelin-13 | Apelin-13 | HEK293 cells expressing human APJ | Inhibition of Forskolin-Stimulated cAMP Accumulation | Data Not Available |
Note: (Ala13)-Apelin-13 is expected to block the Apelin-13-mediated inhibition of forskolin-stimulated cAMP accumulation. However, specific IC50 values for this antagonistic effect are not available in the reviewed literature.
Table 3: Functional Antagonism of ERK1/2 Phosphorylation
| Antagonist | Agonist | Cell Line | Assay | IC50 (nM) |
| (Ala13)-Apelin-13 | Apelin-13 | HEK293 cells expressing human APJ | Western Blot for p-ERK1/2 | Data Not Available |
Note: (Ala13)-Apelin-13 is predicted to inhibit Apelin-13-induced phosphorylation of ERK1/2. Quantitative data for this inhibition is not currently available in the reviewed literature.
Signaling Pathways
The apelin receptor primarily couples to the Gαi subunit of the heterotrimeric G-protein complex.[7][8] Activation of the apelin receptor by an agonist like Apelin-13 typically leads to two major downstream signaling events:
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Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9][10]
-
Activation of the MAPK/ERK Pathway: Apelin receptor activation also stimulates the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key regulators of cell proliferation and differentiation.[9][11]
(Ala13)-Apelin-13, as an antagonist, blocks the initiation of these signaling cascades by preventing the binding of apelin agonists to the receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antagonistic properties of (Ala13)-Apelin-13.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of (Ala13)-Apelin-13 for the apelin receptor.
Workflow:
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human apelin receptor (e.g., CHO-K1 or HEK293 cells).
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand, such as [125I]-(Pyr1)Apelin-13, and a range of concentrations of unlabeled (Ala13)-Apelin-13.
-
Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of (Ala13)-Apelin-13. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of (Ala13)-Apelin-13 to antagonize the apelin-induced inhibition of cAMP production.
Workflow:
Methodology:
-
Cell Culture: Plate cells expressing the apelin receptor (e.g., HEK293 or CHO cells) in a multi-well plate.
-
Pre-incubation with Antagonist: Pre-incubate the cells with increasing concentrations of (Ala13)-Apelin-13 for a defined period.
-
Stimulation: Add a fixed concentration of an apelin agonist (e.g., Apelin-13) along with forskolin (an adenylyl cyclase activator) to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP levels in the cell lysates using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the (Ala13)-Apelin-13 concentration and fit the data to determine the IC50 value for the antagonism of the apelin-induced response.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the ability of (Ala13)-Apelin-13 to block apelin-induced phosphorylation of ERK1/2.
Workflow:
Methodology:
-
Cell Culture and Starvation: Culture cells expressing the apelin receptor to near confluence and then serum-starve them for several hours to reduce basal ERK1/2 phosphorylation.
-
Pre-incubation with Antagonist: Treat the cells with various concentrations of (Ala13)-Apelin-13 for a defined period.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of Apelin-13 for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal and plot the results to determine the inhibitory effect of (Ala13)-Apelin-13 on apelin-induced ERK1/2 phosphorylation.
Conclusion
(Ala13)-Apelin-13 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the apelin/APJ receptor system. Its specific antagonistic properties allow for the precise blockade of apelin-mediated signaling, facilitating a deeper understanding of this important regulatory pathway. The experimental protocols detailed in this whitepaper provide a robust framework for the characterization of (Ala13)-Apelin-13 and other potential apelin receptor antagonists, which is crucial for the development of novel therapeutic strategies for a range of disorders, including cardiovascular and metabolic diseases. Further research is warranted to obtain more precise quantitative data on the binding affinity and functional antagonism of (Ala13)-Apelin-13 to build a more complete pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The Role of Apelin in the Retina of Diabetic Rats | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. apelin-13 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Apelin-13 Is an Early Promoter of Cytoskeleton and Tight Junction in Diabetic Macular Edema via PI-3K/Akt and MAPK/Erk Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signaling Modulation via Minimal C-Terminal Modifications of Apelin-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diuretic Action of Apelin-13 Mediated by Inhibiting cAMP/PKA/sPRR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
